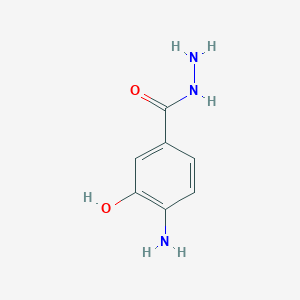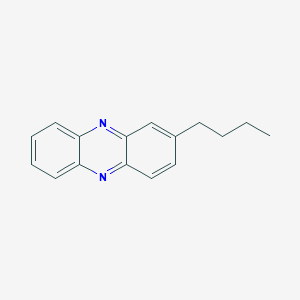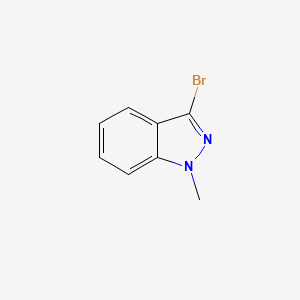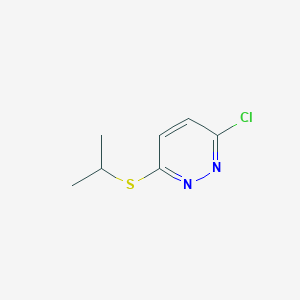
4-(2-ヒドロキシエチル)-1,3-チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C5H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
科学的研究の応用
2-(1,3-Thiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
作用機序
Target of Action
Thiazole derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-(1,3-Thiazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-(1,3-Thiazol-4-yl)ethan-1-ol, have been shown to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
2-(1,3-Thiazol-4-yl)ethan-1-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox states and metabolic fluxes . Additionally, these compounds can alter gene expression patterns, leading to changes in protein synthesis and cellular functions.
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-Thiazol-4-yl)ethan-1-ol involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For instance, thiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which plays a crucial role in maintaining pH balance in cells . These interactions can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Thiazol-4-yl)ethan-1-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of 2-(1,3-Thiazol-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(1,3-Thiazol-4-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions can influence metabolic flux and the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of 2-(1,3-Thiazol-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 2-(1,3-Thiazol-4-yl)ethan-1-ol can affect its activity and function, influencing its overall efficacy in biochemical applications.
Subcellular Localization
2-(1,3-Thiazol-4-yl)ethan-1-ol exhibits specific subcellular localization patterns that impact its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . For instance, thiazole derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(1,3-Thiazol-4-yl)ethan-1-ol involves the reduction of ethyl 2-(thiazol-4-yl)acetate. The reaction is typically carried out in dichloromethane (DCM) using diisobutylaluminium hydride (DIBAL-H) as the reducing agent. The reaction mixture is stirred at room temperature under an inert nitrogen atmosphere for about three hours. After the reaction is complete, it is quenched with saturated sodium bicarbonate (NaHCO3), and the product is extracted with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under vacuum to yield 2-(1,3-Thiazol-4-yl)ethan-1-ol .
Industrial Production Methods
Industrial production methods for 2-(1,3-Thiazol-4-yl)ethan-1-ol are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
2-(1,3-Thiazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole-ethane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.
Major Products Formed
Oxidation: 2-(1,3-Thiazol-4-yl)ethanal or 2-(1,3-Thiazol-4-yl)ethanoic acid.
Reduction: 2-(1,3-Thiazol-4-yl)ethane.
Substitution: 2-(1,3-Thiazol-4-yl)ethyl halides or 2-(1,3-Thiazol-4-yl)ethyl amines.
類似化合物との比較
2-(1,3-Thiazol-4-yl)ethan-1-ol can be compared with other thiazole derivatives, such as:
2-(1,3-Thiazol-4-yl)ethanal: An oxidized form of the compound with similar chemical properties.
2-(1,3-Thiazol-4-yl)ethanoic acid: Another oxidized derivative with potential biological activities.
2-(1,3-Thiazol-4-yl)ethane: A reduced form of the compound with different reactivity.
Thiazole: The parent compound, which serves as a building block for various derivatives.
特性
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGHXTOEFVTKBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-28-7 |
Source


|
| Record name | 2-(1,3-thiazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)




![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)






